1-(Tert-butyl)azetidin-3-amine hydrochloride
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Overview
Description
1-(Tert-butyl)azetidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Tert-butyl)azetidin-3-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of azetidine with tert-butyl halides under basic conditions. Another method includes the cyclization of appropriate precursors in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)azetidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(Tert-butyl)azetidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: This compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compounds derived from it .
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butyl)azetidine-3-carboxylic acid
- 1-(Tert-butyl)azetidine-3-amine
- 1-(Tert-butyl)azetidine-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(Tert-butyl)azetidin-3-amine hydrochloride is unique due to its specific structural features, which provide distinct reactivity and stability. Its tert-butyl group offers steric protection, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H17ClN2 |
---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-tert-butylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(2,3)9-4-6(8)5-9;/h6H,4-5,8H2,1-3H3;1H |
InChI Key |
NUYULBYRPCWNBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C1)N.Cl |
Origin of Product |
United States |
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